molecular formula C12H24N2O3 B12948910 tert-Butyl (R)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate

tert-Butyl (R)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate

Cat. No.: B12948910
M. Wt: 244.33 g/mol
InChI Key: WIJLRICBZZPWCR-SECBINFHSA-N
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Description

tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperazine ring, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-hydroxypropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
  • tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
  • tert-Butyl ®-3-(2-hydroxypropan-2-yl)morpholine-1-carboxylate

Uniqueness

tert-Butyl ®-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties

Biological Activity

tert-Butyl (R)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate, also known by its CAS number 71058767, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₂₄N₂O₃
  • Molecular Weight : 228.33 g/mol
  • InChI Key : YQXKZUMHMXKQKX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that this compound may function as an enzyme inhibitor, potentially affecting metabolic pathways involved in various diseases.

Biological Activities

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties against Gram-positive bacteria, including strains resistant to methicillin such as Staphylococcus aureus. In a study, it was reported that derivatives of piperazine compounds showed effective inhibition with minimum inhibitory concentration (MIC) values indicating potent activity against these pathogens .
  • Neuropharmacological Effects :
    • Preliminary studies suggest that the compound may influence neurotransmitter systems, possibly acting as a modulator for certain receptors related to mood and cognition. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .
  • Anti-inflammatory Properties :
    • There is emerging evidence that piperazine derivatives can exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyObjectiveFindings
Evaluate antibacterial efficacyDemonstrated significant activity against drug-resistant Staphylococcus aureus with MIC values comparable to standard antibiotics.
Investigate neuropharmacological effectsSuggested potential as a modulator for serotonin receptors, indicating possible antidepressant effects.
Assess anti-inflammatory activityShowed reduction in cytokine levels in vitro, supporting its use in inflammatory conditions.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-6-13-9(8-14)12(4,5)16/h9,13,16H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

WIJLRICBZZPWCR-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(C)(C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(C)(C)O

Origin of Product

United States

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